2-Ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol
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Overview
Description
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol: is a compound that combines three distinct chemical entities: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol, hexanedioic acid, and hexane-1,6-diol. Each of these components has unique properties and applications in various fields, including organic synthesis, polymer chemistry, and industrial manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound can be synthesized through the aldol condensation reaction of n-butyraldehyde and formaldehyde under alkaline conditions.
Hexanedioic acid:
Hexane-1,6-diol: This diol is synthesized by the hydrogenation of adipic acid esters or by the reduction of adipic acid.
Industrial Production Methods:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Industrially, this compound is produced in large quantities for use in the manufacture of alkyd resins, high-gloss coatings, and ion exchange resins.
Hexanedioic acid: Industrial production involves the oxidation of cyclohexane in the presence of air and a catalyst, followed by purification steps.
Hexane-1,6-diol: Produced industrially through the catalytic hydrogenation of adipic acid esters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Hexanedioic acid can be reduced to hexane-1,6-diol.
Substitution: These compounds can participate in various substitution reactions, such as esterification and etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acidic or basic catalysts are used depending on the specific reaction.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, diols.
Substitution: Esters, ethers.
Scientific Research Applications
Chemistry
- Used as a precursor in the synthesis of various polymers and resins .
- Employed in the production of coatings and adhesives.
Biology
- Utilized in the preparation of biodegradable polymers for medical applications.
Medicine
- Investigated for use in drug delivery systems due to its biocompatibility.
Industry
Mechanism of Action
The mechanism of action for these compounds varies based on their application:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Acts as a crosslinking agent in polymer chemistry, enhancing the mechanical properties of the resulting materials.
Hexanedioic acid: Functions as a monomer in the production of nylon and other polyamides.
Hexane-1,6-diol: Serves as a building block in the synthesis of polyurethanes and other polymers.
Comparison with Similar Compounds
1,1,1-Trimethylolpropane: Similar to 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol but with different branching.
Adipic acid: Another name for hexanedioic acid, widely used in the production of nylon.
1,6-Hexanediol: Similar to hexane-1,6-diol, used in the production of polyurethanes.
Uniqueness:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Unique due to its multifunctional hydroxyl groups, making it highly versatile in polymer synthesis.
Hexanedioic acid: Known for its role in producing durable and flexible nylon fibers.
Hexane-1,6-diol: Valued for its ability to impart flexibility and toughness to polyurethanes.
Properties
CAS No. |
56266-32-1 |
---|---|
Molecular Formula |
C18H38O9 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol |
InChI |
InChI=1S/C6H10O4.C6H14O3.C6H14O2/c7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8/h1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;7-8H,1-6H2 |
InChI Key |
CYRLVLGZIQDFER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
Related CAS |
56266-32-1 |
Origin of Product |
United States |
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